2-hydroxy-8-methoxy-1H-quinolin-4-one 2-hydroxy-8-methoxy-1H-quinolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13324470
InChI: InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(12)5-9(13)11-10(6)8/h2-5H,1H3,(H2,11,12,13)
SMILES:
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol

2-hydroxy-8-methoxy-1H-quinolin-4-one

CAS No.:

Cat. No.: VC13324470

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

2-hydroxy-8-methoxy-1H-quinolin-4-one -

Specification

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
IUPAC Name 2-hydroxy-8-methoxy-1H-quinolin-4-one
Standard InChI InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(12)5-9(13)11-10(6)8/h2-5H,1H3,(H2,11,12,13)
Standard InChI Key ASLMYMBTHPUUJA-UHFFFAOYSA-N
Isomeric SMILES COC1=CC=CC2=C1NC(=CC2=O)O
Canonical SMILES COC1=CC=CC2=C1NC(=CC2=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characterization

2-Hydroxy-8-methoxy-1H-quinolin-4-one (CAS: 21269-34-1) has the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol. The structure comprises a quinoline backbone fused with a ketone group at position 4, a hydroxyl group at position 2, and a methoxy group at position 8 (Figure 1).

Figure 1: Structural Representation

Chemical Structure: COC1=CC=CC2=C1NC(=CC2=O)OH\text{Chemical Structure: } \text{COC}_1=\text{CC=CC}_2=\text{C}_1\text{NC(=CC}_2=\text{O)OH}

Physical Properties

  • Melting Point: 245–248°C (ethanol/acetone)

  • Boiling Point: 389.7°C at 760 mmHg

  • Density: 1.322 g/cm³

  • Solubility: Low aqueous solubility; soluble in polar organic solvents (e.g., ethanol, DMSO)

  • LogP: 1.65, indicating moderate lipophilicity

Synthesis and Synthetic Methodologies

Cyclization Approaches

The Gould-Jacobs reaction is a common route for synthesizing quinolin-4-ones. For 2-hydroxy-8-methoxy derivatives, condensation of aniline derivatives with β-keto esters under acidic conditions yields the bicyclic core . For example:

  • Malonamide cyclization: Heating 3-(naphthylamino)-3-oxopropanoic acid with polyphosphoric acid (PPA) forms the quinolinone scaffold via intramolecular cyclization .

  • Microwave-assisted synthesis: Reduces reaction time and improves yields (e.g., 65–90% yields reported for analogous compounds) .

Functionalization Strategies

  • Methoxy introduction: Electrophilic aromatic substitution using methylating agents (e.g., dimethyl sulfate) on hydroxyl precursors .

  • Hydroxyl retention: Selective protection/deprotection steps to preserve the 2-hydroxy group during synthesis .

Biological Activities and Mechanisms

Antimicrobial Activity

2-Hydroxy-8-methoxy-1H-quinolin-4-one demonstrates broad-spectrum antimicrobial effects:

  • Bacterial strains: MIC values of 0.0625–0.125 mg/mL against Staphylococcus aureus and Klebsiella pneumoniae .

  • Mechanism: Chelation of essential metal ions (e.g., Fe³⁺, Cu²⁺) disrupts microbial metalloenzyme function .

Enzyme Inhibition

  • Tyrosine kinase inhibition: Binds to EGFR PTK active sites, impairing cancer cell signaling .

  • Antioxidant activity: Scavenges free radicals via hydroxyl group redox reactivity .

Pharmacological Applications

Antimicrobial Agents

Derivatives of 2-hydroxy-8-methoxy-1H-quinolin-4-one are explored as alternatives to conventional antibiotics, particularly against methicillin-resistant S. aureus (MRSA) and Pseudomonas aeruginosa .

Anticancer Therapeutics

Selective cytotoxicity toward cancer cells (e.g., Hep3B hepatocellular carcinoma) with minimal effects on normal cells (L02 hepatocytes) positions this compound as a lead for targeted therapies .

Neuroprotective Candidates

Metal chelation may mitigate oxidative stress in neurodegenerative diseases (e.g., Alzheimer’s), though in vivo studies are pending .

Structure-Activity Relationships (SAR)

Substituent Effects

  • Position 2 (hydroxyl): Critical for metal chelation and antioxidant activity; methylation reduces efficacy .

  • Position 8 (methoxy): Enhances lipophilicity and membrane permeability, improving bioavailability .

  • Position 4 (ketone): Essential for planar conformation and receptor binding .

Table 1: Impact of Substituents on Cytotoxicity

Substituent PositionModificationIC₅₀ (μM)Target Cell Line
2-OH → -OCH₃>100MDA-MB-231
8-OCH₃ → -Cl28Hep G2
6-H → -NO₂75KB

Comparative Analysis with Analogues

4-Hydroxy-8-methoxyquinolin-2(1H)-one (CAS 7224-68-2)

  • Structural difference: Hydroxyl at position 4 vs. 2.

  • Activity: Stronger antioxidant profile but lower antimicrobial potency .

7-Hydroxy-8-methoxy-1H-quinolin-4-one (CAS 98267-21-1)

  • Structural difference: Hydroxyl at position 7 vs. 2.

  • Activity: Enhanced antiviral effects but reduced anticancer selectivity .

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